4-amino-6-bromopyridine-3-carbonitrile
Description
4-Amino-6-bromopyridine-3-carbonitrile is a pyridine derivative characterized by:
- Amino group at position 4 (electron-donating).
- Bromo substituent at position 6 (electron-withdrawing).
- Carbonitrile group at position 3 (electron-withdrawing).
This combination of substituents creates a unique electronic profile, influencing its chemical reactivity, solubility, and biological interactions.
Properties
CAS No. |
1369851-48-8 |
|---|---|
Molecular Formula |
C6H4BrN3 |
Molecular Weight |
198 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-bromopyridine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 3-cyanopyridine followed by amination. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures and solvents .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods emphasize cost-efficiency, yield optimization, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-amino-6-bromopyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
4-amino-6-bromopyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-amino-6-bromopyridine-3-carbonitrile in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Substituent Position and Type Variations
Key differences in substituent positions and functional groups significantly alter physicochemical and biological properties. Below is a comparative analysis based on evidence:
| Compound Name | Substituents & Positions | Key Properties/Applications | Evidence Source |
|---|---|---|---|
| 4-Amino-6-bromopyridine-3-carbonitrile | 4-NH₂, 6-Br, 3-CN | Hypothesized enhanced stability and bioactivity due to balanced electron effects. | Inferred from multiple sources |
| 6-Chloro-4-phenyl-pyridine-2-carbonitrile | 6-Cl, 4-Ph, 2-CN | Lower solubility than amino-substituted analogs; used in agrochemicals. | |
| 4-Amino-6-chloropyridine | 4-NH₂, 6-Cl | Higher solubility than bromo analogs; antimicrobial activity reported. | |
| 6-Bromo-4-phenyl-pyridine | 6-Br, 4-Ph | Pharmacokinetic differences vs. carbonitrile-containing derivatives. | |
| 2-Amino-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | 2-NH₂, 4-CF₃, 3-CN | CF₃ group enhances lipophilicity and metabolic stability. |
Key Observations :
- Bromo vs. Chloro : Bromine’s larger atomic radius (vs. Cl) increases steric hindrance and may improve binding specificity in biological targets.
- Amino Group: Enhances solubility and hydrogen-bonding capacity, critical for drug design.
- Carbonitrile : Stabilizes the pyridine ring via electron withdrawal, often improving thermal stability.
Electronic and Reactivity Profiles
Substituents dictate electronic effects, impacting reaction pathways:
- Electron-Withdrawing Groups (EWG) : Bromo (-Br) and carbonitrile (-CN) deactivate the pyridine ring, directing electrophilic substitution to specific positions.
- Electron-Donating Groups (EDG): Amino (-NH₂) activates the ring, increasing reactivity toward nucleophiles.
Example: In 4-amino-6-chloropyridine, the amino group (EDG) at position 4 increases electron density at positions 2 and 6, making them susceptible to electrophilic attack. Replacing Cl with Br (as in the target compound) would further deactivate position 6, altering regioselectivity.
Structural Uniqueness of this compound
- Synergistic Effects: Amino mitigates excessive deactivation from Br/CN, enabling controlled reactivity.
- Potential Applications: Pharmaceuticals: Anticancer or antimicrobial agents (analogous to 4-amino-6-chloropyridine). Agrochemicals: Stability from Br/CN could enhance pesticide longevity.
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